molecular formula C10H6N4 B14342687 Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile CAS No. 94584-69-7

Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile

Cat. No.: B14342687
CAS No.: 94584-69-7
M. Wt: 182.18 g/mol
InChI Key: JPAVHVSLQZXLDG-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C10H6N4. It consists of a spirocyclic hexane ring system with four nitrile groups attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the treatment of 1,1-dicyano- and 1,1-dialkoxycarbonylspiro[2.3]hexane-1-carbonitriles with lithium diisopropylamide or potassium tert-butylate in tetrahydrofuran (THF). This reaction leads to the formation of the desired spirocyclic compound through a prototropic isomerization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Lithium Diisopropylamide (LDA): Used in the isomerization reactions.

    Potassium tert-Butylate: Another reagent used in isomerization reactions.

    Tetrahydrofuran (THF): Common solvent used in these reactions.

Major Products Formed

The major products formed from these reactions include various spirocyclic derivatives and isomers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Spiro[2.3]hexane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The nitrile groups can participate in various chemical interactions, leading to the formation of new compounds or the modification of existing ones. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its spirocyclic structure and the presence of four nitrile groups. This combination of features makes it a valuable compound for various research applications, as it can undergo a wide range of chemical reactions and interactions .

Properties

CAS No.

94584-69-7

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

spiro[2.3]hexane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C10H6N4/c11-4-9(5-12)8(2-1-3-8)10(9,6-13)7-14/h1-3H2

InChI Key

JPAVHVSLQZXLDG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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